molecular formula C5H9N3S B178158 4-(2-Aminoethyl)-1,3-thiazol-2-amine CAS No. 124458-10-2

4-(2-Aminoethyl)-1,3-thiazol-2-amine

Cat. No. B178158
CAS RN: 124458-10-2
M. Wt: 143.21 g/mol
InChI Key: AWGAMNRCCCIYLX-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-1,3-thiazol-2-amine, also known as 2-aminoethyl-1,3-thiazol-4-amine, is an amine compound that belongs to the thiazole family. It is widely used in scientific research due to its unique biochemical and physiological effects.

Scientific Research Applications

4-(4-(2-Aminoethyl)-1,3-thiazol-2-amine)-1,3-thiazol-2-amine is used in a variety of scientific research applications. It has been used to study the effects of amines on enzymes, the effects of thiols on proteins, and the effects of aldehydes on DNA. It has also been used in the study of drug metabolism and drug transport.

Mechanism of Action

Target of Action

4-(2-Aminoethyl)-1,3-thiazol-2-amine, also known as AEBSF, is a water-soluble, irreversible serine protease inhibitor . It primarily targets proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play crucial roles in various physiological processes, including digestion, immune response, blood clotting, and cell signaling.

Mode of Action

AEBSF acts by covalently modifying the hydroxyl group of serine residues in the active site of these proteases . This modification results in the addition of an extra 183.0354 Da to each modified residue . This action inhibits the protease’s ability to cleave peptide bonds, thereby disrupting its function.

Biochemical Pathways

The inhibition of serine proteases by AEBSF can affect multiple biochemical pathways. For instance, the inhibition of thrombin would disrupt the blood clotting cascade, while the inhibition of trypsin could affect digestive processes. Moreover, AEBSF is extensively used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P), a serine protease located in the Golgi apparatus responsible for activating the sterol regulatory element-binding proteins (SREBP) .

Pharmacokinetics

It is known that aebsf is water-soluble , which suggests it could be readily absorbed and distributed in the body Its irreversible mode of action implies that once it binds to its target proteases, it remains bound, which could prolong its effects

Result of Action

The primary result of AEBSF’s action is the inhibition of serine proteases. This can lead to a variety of effects at the molecular and cellular levels, depending on the specific protease being inhibited. For example, inhibiting digestive proteases could impact protein digestion, while inhibiting clotting factors could affect blood coagulation. In the context of research, AEBSF’s ability to inhibit S1P allows researchers to study the downstream effects of SREBP inhibition and its influence on cholesterol regulation .

Action Environment

The action of AEBSF can be influenced by environmental factors. For instance, AEBSF is more stable at low pH values , suggesting that its efficacy could be reduced in alkaline environments Furthermore, the presence of other competing substrates or inhibitors could potentially affect AEBSF’s ability to bind to its target proteases

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-(2-Aminoethyl)-1,3-thiazol-2-amine)-1,3-thiazol-2-amine in laboratory experiments is its ability to bind to enzymes, proteins, and DNA. This makes it a useful tool for studying the effects of amines, thiols, and aldehydes on these molecules. The main limitation is the lack of information on the long-term effects of exposure to this compound.

Future Directions

There are many potential future directions for the use of 4-(4-(2-Aminoethyl)-1,3-thiazol-2-amine)-1,3-thiazol-2-amine. These include further research into its effects on enzymes, proteins, and DNA, as well as its potential use in drug delivery and drug metabolism. Additionally, further research into the long-term effects of exposure to this compound is needed. Finally, further research into the potential use of this compound in medical applications, such as cancer therapy, is also needed.

properties

IUPAC Name

4-(2-aminoethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S/c6-2-1-4-3-9-5(7)8-4/h3H,1-2,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGAMNRCCCIYLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449967
Record name 4-(2-aminoethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)-1,3-thiazol-2-amine

CAS RN

124458-10-2
Record name 4-(2-aminoethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-[2-(2-amino-thiazol-4-yl)-ethyl]isoindole-1,3-dione hydrobromide (25.7 g, 72.6 mmol, 1 eq.) in water (125 mL) was treated with 62% hydrobromic acid in water (125 mL). The resulting suspension was then refluxed (oil bath temperature=120° C.), under N2 for 18 hours. The resulting orange homogeneous reaction mixture was allowed to cool down to r.t. (fast precipitation of a beige solid occurred). The resulting suspension was filtered and the filter cake (phthalic acid) was washed with water. The obtained orange homogeneous filtrate was then concentrated in vacuo. The remaining water was finally removed by co-evaporation with toluene (repeated several times) and the obtained residue was further dried under hv to give the dihydrobromide salt of the title compound as an orange solid. The product was used without further purification.
Quantity
25.7 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Two

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